ent-Ritonavir -

ent-Ritonavir

Catalog Number: EVT-15490594
CAS Number:
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of ent-Ritonavir involves several key steps, typically requiring five intermediate stages. The process begins with an aldehyde derived from phenylalanine, which undergoes a pinacol coupling reaction using zinc dust and vanadium(III) chloride to form a dimeric intermediate. This intermediate is then converted into an epoxide and subsequently reduced to produce a diamine. The final stages involve coupling this diamine with thiazole derivatives to yield ent-Ritonavir .

The synthesis can be summarized as follows:

  1. Aldehyde Preparation: Phenylalanine-derived aldehyde reacts with zinc dust.
  2. Dimerization: Formation of a dimer through pinacol coupling.
  3. Epoxidation: Conversion of the dimer into an epoxide.
  4. Reduction: Reduction of the epoxide to obtain a diamine.
  5. Coupling: Reaction of the diamine with thiazole derivatives to form ent-Ritonavir.

This method emphasizes low environmental impact, incorporating most carbon atoms into the final product .

Molecular Structure Analysis

Structure and Data
Ent-Ritonavir has a complex molecular structure characterized by the chemical formula C37H48N6O5S2C_{37}H_{48}N_{6}O_{5}S_{2} and a molar mass of approximately 720.95g/mol720.95\,g/mol . Its structure features multiple functional groups including two thiazole rings connected via amide bonds, which are critical for its activity as a protease inhibitor.

Key Structural Data

  • Molecular Weight: 720.95 g/mol
  • Hydrogen Bond Donors: 4
  • Hydrogen Bond Acceptors: 9
  • Rotatable Bonds: 18
  • Topological Polar Surface Area: 202 Ų
  • Defined Stereocenters: 4
Chemical Reactions Analysis

Reactions and Technical Details
Ent-Ritonavir primarily acts through its ability to inhibit HIV protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition leads to the production of non-infectious viral particles . Additionally, ent-Ritonavir inhibits cytochrome P450 3A4, affecting the metabolism of various drugs and enhancing their efficacy when used in combination therapies.

Notable Reactions

  • Inhibition of HIV Protease: Prevents maturation of viral particles.
  • Inhibition of Cytochrome P450 3A4: Alters drug metabolism profiles.
Mechanism of Action

Ent-Ritonavir's mechanism involves binding to the active site of HIV protease, leading to conformational changes that inhibit its enzymatic activity. This action disrupts the processing of viral proteins, resulting in immature virions that cannot effectively propagate infection .

Process Overview

  1. Binding to HIV Protease: Ent-Ritonavir fits into the active site.
  2. Inhibition of Cleavage Activity: Prevents maturation of viral proteins.
  3. Resulting Viral Impairment: Production of immature, non-infectious particles.
Physical and Chemical Properties Analysis

Ent-Ritonavir exhibits several significant physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Poorly soluble in water but soluble in organic solvents.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Bioavailability: High protein binding (approximately 98-99%), affecting distribution and metabolism .

Relevant Data

  • Melting Point: Not specifically reported but typically requires careful handling due to stability concerns.
  • pH Stability Range: Optimal stability within neutral pH ranges.
Applications

Ent-Ritonavir is primarily used in clinical settings for:

  • HIV Treatment: As part of combination antiretroviral therapy to enhance efficacy against HIV-1.
  • COVID-19 Treatment: Recently approved as part of combination therapy with nirmatrelvir for treating mild-to-moderate COVID-19 in high-risk patients .
Introduction to ent-Ritonavir: Historical Context and Research Rationale

Significance of Enantiomeric Forms in Antiretroviral and Anticancer Drug Development

Enantiomers exhibit divergent pharmacological profiles due to stereospecific biomolecular recognition:

  • Antiretroviral applications:HIV protease’s C2-symmetric active site preferentially binds (S)-configured inhibitors like ritonavir. ent-Ritonavir shows >200-fold reduced antiviral potency due to mismatched hydrogen bonding with Asp25/Asp25′ residues [8]. Conversely, its CYP3A4 inhibition—critical for pharmacokinetic boosting—is largely non-enantioselective. This decoupling suggests that chiral inversion could minimize off-target toxicity while retaining metabolic benefits [2].

  • Anticancer applications:Ritonavir’s chemosensitization effects in bladder and lung cancers derive from P-gp/BCRP inhibition, which displays minimal enantioselectivity. However, HSP90 inhibition—which induces proteotoxic stress in myeloma cells—is highly stereosensitive. ent-Ritonavir fails to disrupt HSP90-Cdc37 complexes even at 20 µM, confirming chiral specificity in oncology mechanisms [1] [7].

  • Blood-brain barrier (BBB) penetration:Enantiomeric polarity influences transporter affinity. Native (S)-ritonavir is effluxed by P-gp, limiting CNS exposure. Early molecular modeling suggests ent-Ritonavir may exhibit reduced P-gp recognition due to inverted steric clashes with the transporter’s hydrophobic pocket, potentially enhancing brain delivery for neuro-AIDS or glioblastoma [10].

Table 2: Enantioselectivity in Key Pharmacological Targets of Ritonavir

TargetFunctionStereospecificity (Ritonavir vs. ent-Ritonavir)Biological Consequence
HIV-1 proteaseViral polyprotein cleavage>200-fold affinity loss for ent-formNegligible antiviral activity
CYP3A4Drug metabolism<2-fold difference in Ks (50 nM vs. 110 nM)Retained pharmacokinetic boosting
HSP90Chaperone protein foldingIC50 shift from 2.1 µM to >20 µMLoss of anticancer proteotoxic stress
P-gp/BCRPDrug efflux transportersComparable inhibition (Ki ~1.5 µM)Unaltered chemosensitization potential
OATP1B1Hepatic uptake transporterDifferential inhibition (predicted)Modified hepatic clearance

Research Gaps in Stereochemical Optimization of Protease Inhibitors

Despite ent-ritonavir’s promise, critical knowledge gaps hinder clinical translation:

  • Asymmetric synthesis challenges:Ritonavir contains four chiral centers, making enantioselective synthesis cost-prohibitive. Current routes yield <5% ent-ritonavir with 92% ee, necessitating chiral chromatography for purification. Scalable catalytic asymmetric methods remain underdeveloped [9].

  • Differential transporter effects:While P-gp affinity is well-studied, ent-ritonavir’s interactions with equilibrative nucleoside transporters (ENTs) or organic anion-transporting polypeptides (OATPs) are unknown. These govern cellular uptake of anticancer nucleoside analogs (e.g., gemcitabine). Computational docking suggests altered binding to ENT1’s hydrophobic pocket, potentially compromising chemosensitization [7] [10].

  • In vivo validation:No animal studies compare ent-ritonavir’s pharmacokinetics with native ritonavir. Key unknowns include plasma protein binding (98–99% for native), hepatic metabolism via CYP2D6, and fecal excretion (>85%). Physiologically based pharmacokinetic (PBPK) modeling is needed to predict clinical behavior [1] [8].

  • Solid-state stability:Ritonavir’s infamous polymorphism (Forms I/II) caused a 1998 market withdrawal. Whether ent-ritonavir exhibits analogous crystallographic instability—or novel polymorphs—remains uninvestigated. This gap poses formulation risks for clinical development [9].

  • Target profiling breadth:Native ritonavir inhibits >12 off-target kinases. ent-Ritonavir’s kinome-wide selectivity is unmapped, leaving potential toxicities or repurposing opportunities unexplored. High-throughput kinome screens could identify enantiomer-specific interactions [1].

Properties

Product Name

ent-Ritonavir

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1

InChI Key

NCDNCNXCDXHOMX-LXSYHGDLSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.